molecular formula C15H22N6OS B2537806 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286696-38-5

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2537806
CAS RN: 1286696-38-5
M. Wt: 334.44
InChI Key: BYPROVDIJFNFQH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a thiadiazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperazine is a six-membered ring containing two nitrogen atoms, often used in the development of pharmaceuticals. Thiadiazole is a type of azole with a sulfur and two nitrogen atoms in a five-membered ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole, piperazine, and thiadiazole rings could potentially increase the compound’s polarity and influence its solubility .

Scientific Research Applications

Antimicrobial Properties

Imidazole derivatives, including those containing the 1,3-diazole core, have demonstrated significant antimicrobial activity. Researchers have synthesized various imidazole-based compounds and evaluated their potential against bacteria, fungi, and protozoa. The compound may exhibit antibacterial, antifungal, or antiprotozoal effects .

Antitumor Potential

Certain imidazole-containing molecules have shown promise as antitumor agents. While specific studies on our compound are scarce, related derivatives have been evaluated for their cytotoxic activity against cancer cell lines. Further investigation could reveal its potential in cancer therapy .

Antiviral Applications

Imidazole-based compounds have been explored for their antiviral properties. Although direct evidence for this specific compound is limited, its structural features suggest it might interfere with viral replication or entry mechanisms. Additional research is needed to validate its antiviral efficacy .

Anti-Inflammatory Effects

Imidazole derivatives often exhibit anti-inflammatory activity. By modulating immune responses or inhibiting inflammatory mediators, these compounds could play a role in managing inflammatory conditions .

Antidiabetic Activity

The 1,3-diazole ring system has been associated with antidiabetic effects. While no direct studies exist for our compound, its structural motifs warrant investigation into its potential impact on glucose metabolism and insulin sensitivity .

Antioxidant Properties

Imidazole-containing molecules may act as antioxidants, protecting cells from oxidative stress. Our compound’s unique combination of functional groups could contribute to its antioxidant capacity .

Ulcerogenic Activity

Some imidazole derivatives exhibit ulcerogenic effects, impacting gastrointestinal health. Researchers have studied related compounds for their ulcer-inducing potential, and further research could shed light on our compound’s effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be interesting to explore its biological activity given the presence of functional groups that are common in pharmaceutical compounds .

properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6OS/c1-2-4-13-14(23-18-17-13)15(22)20-10-7-19(8-11-20)9-12-21-6-3-5-16-21/h3,5-6H,2,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPROVDIJFNFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

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